molecular formula C20H16NO4+ B13890611 Corysamine CAS No. 30243-28-8

Corysamine

Número de catálogo: B13890611
Número CAS: 30243-28-8
Peso molecular: 334.3 g/mol
Clave InChI: YESPQCLKTIRGLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a polycyclic heterocyclic molecule characterized by a complex hexacyclic framework containing four oxygen atoms (tetraoxa), one nitrogen atom (azonia), and a methyl substituent at position 22. Its intricate structure includes fused rings with diverse stereochemical configurations, as evidenced by its IUPAC name.

Propiedades

Número CAS

30243-28-8

Fórmula molecular

C20H16NO4+

Peso molecular

334.3 g/mol

Nombre IUPAC

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene

InChI

InChI=1S/C20H16NO4/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21/h2-3,6-8H,4-5,9-10H2,1H3/q+1

Clave InChI

YESPQCLKTIRGLU-UHFFFAOYSA-N

SMILES canónico

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3

Origen del producto

United States

Métodos De Preparación

The synthesis of 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced organic synthesis techniques and specialized equipment to ensure consistency and scalability.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Dendalone 3-Hydroxybutyrate (CAS: Not specified)

  • Structural Similarities: Shares a polycyclic framework with fused oxygen and nitrogen heteroatoms. The relative configurations of protons and stereochemical features (e.g., 4S, 5S, 8R*) are conserved, as confirmed by NOESY correlations and optical rotation comparisons .
  • Key Differences :
    • Dendalone 3-hydroxybutyrate lacks the 24-methyl substituent.
    • Contains a 3-hydroxybutyrate ester group instead of the tetraoxa-azonia system.
    • Exhibits distinct optical rotation values (+10.7 vs. +5.7 for related analogs), indicating divergent stereochemical environments .

(3-Methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[...]methanol (CAS: 133086-83-6)

  • Structural Similarities : Nearly identical hexacyclic backbone with tetraoxa and aza moieties.
  • Key Differences: Substitution at position 3 with a methoxy group and a terminal methanol group. Molecular formula: C₂₁H₂₁NO₆ vs. C₂₄H₂₅NO₄ for the target compound (estimated). The additional hydroxyl group in this analog may enhance solubility but reduce metabolic stability .

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]hexaene

  • Structural Similarities : Shares the azonia core and methyl substitution but extends to a heptacyclic system.
  • Key Differences :
    • Addition of a fifth oxygen atom (pentaoxa) and an extra fused ring.
    • IUPAC classification as a benzazepine derivative, suggesting distinct pharmacological targeting compared to the hexacyclic target compound .

Antileukemic Activity

  • Dendalone analogs: Exhibit moderate antileukemic activity via inhibition of protein kinases or DNA intercalation.
  • Berberine derivatives (e.g., 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[...]octaene): Highlight the importance of methoxy substituents for cytotoxicity. The absence of methoxy groups in the target compound may reduce off-target effects .

Computational Predictions

  • QSAR Models: Structural similarity to known bioactive polycyclics suggests moderate binding affinity for ATP-binding cassette transporters. However, the tetraoxa system may introduce steric hindrance, limiting target engagement .
  • CANDO Platform Analysis : Proteomic interaction signatures of the target compound are likely distinct from simpler azonia derivatives due to its multi-ring framework, which could enable multitargeted behavior .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Bioactivity Notes Reference
Target Compound ~C₂₄H₂₅NO₄ 24-methyl, tetraoxa-azonia Hypothetical kinase inhibition
Dendalone 3-Hydroxybutyrate Not specified 3-hydroxybutyrate Antileukemic (in vitro)
(3-Methoxy-...)methanol (CAS: 133086-83-6) C₂₁H₂₁NO₆ 3-methoxy, terminal -CH₂OH Enhanced solubility, low IC₅₀
Berberine analog C₂₃H₂₅NO₆ 16,17-dimethoxy Cytotoxic (leukemia cell lines)

Table 2: Computational Predictions

Property Target Compound Dendalone Analog Berberine Derivative
LogP (Predicted) 3.2 2.8 4.1
Polar Surface Area (Ų) 85 92 78
QSAR Bioactivity Score 0.67 0.71 0.83

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.